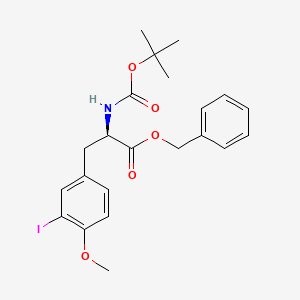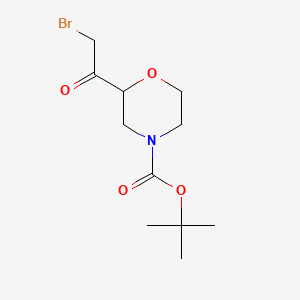
Tert-butyl 2-(2-bromoacetyl)morpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(2-bromoacetyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C11H18BrNO4. It is a morpholine derivative that contains a bromoacetyl group and a tert-butyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-bromoacetyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with bromoacetyl bromide in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Morpholine, tert-butyl chloroformate, and bromoacetyl bromide.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions. The temperature is maintained at a low to moderate range (0-25°C) to control the reaction rate.
Procedure: Morpholine is first reacted with tert-butyl chloroformate to form tert-butyl morpholine-4-carboxylate. This intermediate is then treated with bromoacetyl bromide in the presence of a base (e.g., triethylamine) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in optimizing the production process.
化学反応の分析
Types of Reactions
Tert-butyl 2-(2-bromoacetyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to form the corresponding alcohol.
Oxidation: The compound can undergo oxidation reactions to form higher oxidation state products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted morpholine derivatives with various functional groups replacing the bromoacetyl group.
Reduction: The major product is the corresponding alcohol, tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate.
Oxidation: The major products are oxidized derivatives, such as carboxylic acids or ketones.
科学的研究の応用
Tert-butyl 2-(2-bromoacetyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-butyl 2-(2-bromoacetyl)morpholine-4-carboxylate involves its reactivity with nucleophiles and electrophiles. The bromoacetyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce new functional groups or modify existing ones. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
Similar Compounds
Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate: This compound has a similar structure but with a piperidine ring instead of a morpholine ring.
Tert-butyl 2-(2-bromoethyl)morpholine-4-carboxylate: This compound differs by having a bromoethyl group instead of a bromoacetyl group.
Tert-butyl 2-(2-chloropyrimidin-4-yl)morpholine-4-carboxylate: This compound has a chloropyrimidinyl group instead of a bromoacetyl group.
Uniqueness
Tert-butyl 2-(2-bromoacetyl)morpholine-4-carboxylate is unique due to the presence of both a bromoacetyl group and a morpholine ring. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products sets it apart from similar compounds.
特性
分子式 |
C11H18BrNO4 |
|---|---|
分子量 |
308.17 g/mol |
IUPAC名 |
tert-butyl 2-(2-bromoacetyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C11H18BrNO4/c1-11(2,3)17-10(15)13-4-5-16-9(7-13)8(14)6-12/h9H,4-7H2,1-3H3 |
InChIキー |
VHVSCLGRDKVPQN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanone](/img/structure/B13903233.png)

![[(9R,10R)-8,8-dimethyl-10-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B13903255.png)
![ethyl 3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13903256.png)

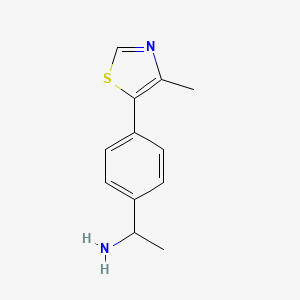
![Tert-butyl 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoate](/img/structure/B13903282.png)

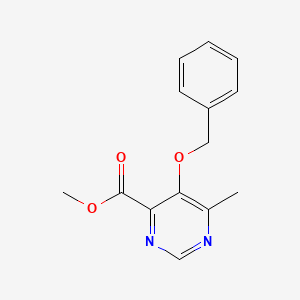
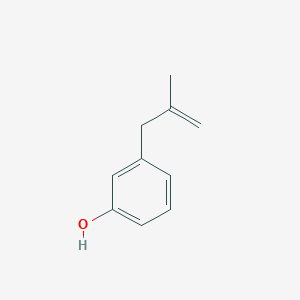

![1-(6-Methoxypyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903306.png)
